3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core
Mechanism of Action
Target of Action
Compounds containing a trifluoromethyl group have been found to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It’s known that trifluoromethyl-containing compounds can lower the pka of cyclic carbamates, enhancing their interaction with proteins through key hydrogen bonding .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can significantly affect pharmaceutical growth .
Pharmacokinetics
The trifluoromethyl group is known to improve drug potency, which may suggest an impact on bioavailability .
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit numerous pharmacological activities .
Action Environment
It’s known that the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .
Biochemical Analysis
Biochemical Properties
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and metabolism . Additionally, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as proteins and enzymes, thereby influencing their activity. For instance, this compound can act as an inhibitor or activator of certain enzymes, depending on the context . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant changes occurring only above a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For example, this compound can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolism of drugs and other xenobiotics . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of a trifluoromethyl group into the pyrrolo[2,3-b]pyridine framework. One common method is the radical trifluoromethylation of pyridine derivatives. This process can be achieved using reagents such as Togni Reagent I under specific conditions .
Another approach involves the use of hydrosilylation reactions to activate the substrates, followed by a reaction with nucleophilic trifluoromethyl sources . Industrial production methods often employ high-temperature vapor-phase reactions with transition metal-based catalysts to achieve efficient trifluoromethylation .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3,5-trifluoromethylpyridine: Another trifluoromethyl-substituted pyridine derivative with similar applications in pharmaceuticals and agrochemicals.
4-(trifluoromethyl)pyridine: Used in the synthesis of metal-organic frameworks and as a catalytic ligand.
2-fluoro-4-(trifluoromethyl)pyridine: Acts as a reactant in the preparation of aminopyridines and as a catalytic ligand.
Uniqueness
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-4-13-7-5(6)2-1-3-12-7/h1-3,6H,4H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAYNABCHREZEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)N=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654960 | |
Record name | 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-34-0 | |
Record name | 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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